pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][pivaloyl(-6)]Man1Me
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Overview
Description
Pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][pivaloyl(-6)]Man1Me is a complex organic compound characterized by multiple pivaloyl groups attached to a mannose derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][pivaloyl(-6)]Man1Me typically involves the protection of hydroxyl groups on mannose using pivaloyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the pivaloyl chloride. The general reaction scheme involves the following steps:
Activation of Mannose: Mannose is first activated by converting it into a suitable intermediate, such as a glycosyl halide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of mannose and pivaloyl chloride are reacted in industrial reactors.
Chemical Reactions Analysis
Types of Reactions
Pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][pivaloyl(-6)]Man1Me undergoes various chemical reactions, including:
Substitution Reactions: The pivaloyl groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to remove the pivaloyl groups, yielding the original mannose derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in the presence of a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the pivaloyl groups.
Major Products Formed
Substitution Reactions: The major products are mannose derivatives with new functional groups replacing the pivaloyl groups.
Hydrolysis: The major product is the original mannose derivative.
Scientific Research Applications
Pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][pivaloyl(-6)]Man1Me has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl groups in carbohydrate chemistry.
Biology: Employed in the study of glycosylation processes and carbohydrate-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][pivaloyl(-6)]Man1Me involves the protection of hydroxyl groups on mannose, preventing unwanted side reactions during chemical synthesis. The pivaloyl groups act as steric hindrances, making the protected mannose derivative less reactive. This allows for selective reactions at other functional groups on the molecule .
Comparison with Similar Compounds
Similar Compounds
Acetylated Mannose Derivatives: Similar to pivaloyl-protected mannose but with acetyl groups instead of pivaloyl groups.
Benzoylated Mannose Derivatives: Mannose derivatives protected with benzoyl groups.
Uniqueness
Pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][pivaloyl(-6)]Man1Me is unique due to the bulky nature of the pivaloyl groups, which provide greater steric protection compared to acetyl or benzoyl groups. This makes it particularly useful in synthetic applications where selective protection of hydroxyl groups is required .
Properties
Molecular Formula |
C27H46O10 |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-methoxyoxan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C27H46O10/c1-24(2,3)20(28)33-14-15-16(35-21(29)25(4,5)6)17(36-22(30)26(7,8)9)18(19(32-13)34-15)37-23(31)27(10,11)12/h15-19H,14H2,1-13H3/t15-,16-,17+,18+,19?/m1/s1 |
InChI Key |
BHNKLOPDHHNVKE-OKLPXFMBSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Origin of Product |
United States |
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